molecular formula C18H13ClN5NaO3S B1681018 SM-19712 CAS No. 194542-56-8

SM-19712

Cat. No.: B1681018
CAS No.: 194542-56-8
M. Wt: 437.8 g/mol
InChI Key: FBSZSOXTWRKLKD-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SM19712 involves multiple steps, starting with the preparation of the core pyrazole structure. The key steps include:

  • Formation of the pyrazole ring through cyclization reactions.
  • Introduction of the cyano and methyl groups at specific positions on the pyrazole ring.
  • Coupling of the pyrazole derivative with a benzenesulfonamide moiety.
  • Final conversion to the sodium salt hydrate form.

Industrial Production Methods: Industrial production of SM19712 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: SM19712 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as the cyano group, to other functional groups like amines.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

SM19712 has a wide range of scientific research applications, including:

Mechanism of Action

SM19712 exerts its effects by selectively inhibiting endothelin converting enzyme. This enzyme is responsible for converting big endothelin-1 to endothelin-1, a potent vasoconstrictor. By inhibiting this conversion, SM19712 reduces the levels of endothelin-1, leading to vasodilation and reduced inflammation. The molecular targets include the active site of endothelin converting enzyme, where SM19712 binds and prevents the enzyme’s activity .

Comparison with Similar Compounds

    Phosphoramidon: Another endothelin converting enzyme inhibitor, but less selective compared to SM19712.

    CGS 26303: A non-peptidic inhibitor of endothelin converting enzyme with different structural features.

Uniqueness of SM19712:

Properties

IUPAC Name

sodium;(4-chlorophenyl)sulfonyl-[(4-cyano-5-methyl-2-phenylpyrazol-3-yl)carbamoyl]azanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5O3S.Na/c1-12-16(11-20)17(24(22-12)14-5-3-2-4-6-14)21-18(25)23-28(26,27)15-9-7-13(19)8-10-15;/h2-10H,1H3,(H2,21,22,23,25);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSZSOXTWRKLKD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C#N)NC(=O)[N-]S(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN5NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194542-56-8
Record name 4-Chloro-N-[[(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]carbonyl]benzenesulfonamide sodium salt hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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